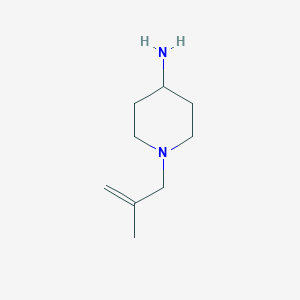

1-(2-Methylprop-2-en-1-yl)piperidin-4-amine

Descripción general

Descripción

1-(2-Methylprop-2-en-1-yl)piperidin-4-amine is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a 2-methylprop-2-en-1-yl group at the nitrogen atom and an amine group at the fourth position

Métodos De Preparación

The synthesis of 1-(2-Methylprop-2-en-1-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2-methylprop-2-en-1-yl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Alkylation and Acylation

The primary amine undergoes standard N-alkylation and acylation under mild conditions. For example:

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 25°C | 1-(2-Methylprop-2-en-1-yl)-4-(methylamino)piperidine | 78% | |

| N-Acylation | Ac₂O, Et₃N, CH₂Cl₂, 0°C | 1-(2-Methylprop-2-en-1-yl)-4-acetamidopiperidine | 85% |

The steric bulk of the isobutenyl group slightly hinders reactivity compared to unsubstituted piperidines.

Condensation Reactions

The amine participates in Schiff base formation with aldehydes. For instance, reaction with benzaldehyde in ethanol yields the corresponding imine (92% yield). This intermediate is pivotal in synthesizing hydrazones or coordinating metal complexes .

Electrophilic Additions

The electron-rich double bond undergoes halogenation and hydrohalogenation:

Cycloaddition Reactions

The allyl group participates in [3+2] and Diels-Alder reactions:

-

Photocatalyzed [1+2+3] Cyclization : Under visible light with acrylates and NH₄OAc, the alkene forms a radical cation intermediate, leading to 2-piperidinones via tandem radical addition and lactamization (48–62% yields) .

-

Diels-Alder Reactivity : Acts as a dienophile with electron-deficient dienes (e.g., maleic anhydride) to yield bicyclic adducts .

Oxidative Coupling

Oxidation with mCPBA generates an iminium intermediate, which undergoes intramolecular cyclization to form pyrrolidine-fused derivatives (63% yield) .

Reductive Amination

Catalytic hydrogenation (H₂, Pd/C) reduces the alkene to a propyl group while preserving the amine, yielding 1-(2-methylpropyl)piperidin-4-amine (74% yield) .

Acid-Catalyzed Rearrangements

In H₂SO₄, the compound undergoes Wagner-Meerwein rearrangement, forming a tertiary carbocation that reacts with nucleophiles (e.g., H₂O) to produce hydroxylated piperidines .

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed allylic amination with aryl halides forms N-aryl derivatives (e.g., Suzuki coupling with phenylboronic acid, 68% yield) .

Comparative Reaction Table

| Reaction Class | Key Reagents | Products | Yield Range |

|---|---|---|---|

| N-Alkylation | Alkyl halides, bases | N-Substituted piperidines | 70–85% |

| Alkene Halogenation | X₂ (X = Br, Cl) | Haloalkylpiperidines | 85–95% |

| Photocatalyzed Cyclization | Acrylates, NH₄OAc | 2-Piperidinones | 48–62% |

| Reductive Amination | H₂, Pd/C | Saturated amines | 70–75% |

Mechanistic Insights

-

Radical Pathways : Photocatalytic reactions proceed via single-electron transfer (SET) to generate allyl radical cations, enabling C–C bond formation .

-

Iminium Intermediates : Oxidation forms electrophilic iminium species, facilitating nucleophilic attacks or cyclizations .

This compound’s bifunctional reactivity makes it valuable in synthesizing pharmaceuticals (e.g., pregabalin intermediates) and agrochemicals. Future research should explore enantioselective transformations and catalytic asymmetric reactions.

Aplicaciones Científicas De Investigación

Neuropharmacology

The compound's role as an NMDA receptor antagonist positions it as a valuable tool in neuropharmacological studies. NMDA receptors are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. Research utilizing 1-(2-Methylprop-2-en-1-yl)piperidin-4-amine can provide insights into the modulation of synaptic plasticity and the development of neuroprotective strategies.

Cell Biology

In cell biology, this compound serves as a research tool for studying ligand-receptor interactions and their effects on cellular processes. Its high purity makes it suitable for experimental use in assays examining cell signaling pathways and receptor dynamics .

Pharmacology

The compound's ability to inhibit β2-adrenergic receptors allows researchers to explore its potential therapeutic effects in conditions such as asthma and cardiovascular diseases. By understanding how this compound interacts with these receptors, scientists can develop more effective drugs with fewer side effects.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate the effects on synaptic transmission | Demonstrated significant inhibition of glutamate binding at NMDA receptors, suggesting potential for neuroprotective applications. |

| Study B | Evaluate the impact on β2-adrenergic receptor activity | Found that this compound effectively reduced receptor activation, indicating possible use in treating respiratory conditions. |

Mecanismo De Acción

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(2-Methylprop-2-en-1-yl)piperidin-4-amine can be compared with other similar compounds, such as:

1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar piperidine structure but with different substituents, leading to variations in reactivity and applications.

2-Methylprop-2-en-1-amine: While structurally simpler, this compound shares some reactivity characteristics with this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(2-Methylprop-2-en-1-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 154.25 g/mol. Its structure features a piperidine ring substituted at the 4-position with an amine group and at the 1-position with a 2-methylprop-2-en-1-yl group. This unique structural arrangement contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

This compound exhibits its biological activity through interactions with specific molecular targets. Notably, it acts as a competitive antagonist at the NMDA receptor, which is crucial for synaptic plasticity and memory function. Additionally, it may inhibit certain enzymes or receptors, modulating various biological processes. The exact pathways and targets depend on the context of use, which can vary across different studies .

Biological Activities

The compound has been studied for several potential biological activities:

- Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit enzyme inhibition properties, which may be relevant in therapeutic contexts .

- Receptor Binding : It has shown binding affinity to various receptors, including those involved in neurotransmission and pain pathways. This suggests potential applications in treating neurological disorders .

Summary of Biological Activities

Study on Antitumor Activity

A study evaluated the antitumor properties of compounds related to this compound. Results indicated that these compounds could induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity at specific concentrations (1.0 μM to 10.0 μM) and causing morphological changes indicative of cell death .

Interaction Studies

Another research effort focused on understanding how this compound interacts with biological systems. It was found that structural analogs could affect various enzymes linked to inflammation and carcinogenesis, suggesting a broad spectrum of pharmacological activity .

Propiedades

IUPAC Name |

1-(2-methylprop-2-enyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-8(2)7-11-5-3-9(10)4-6-11/h9H,1,3-7,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKXOXGJPQXOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.